![molecular formula C22H32N2O3 B5157217 1-cycloheptyl-N-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5157217.png)
1-cycloheptyl-N-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cycloheptyl-N-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide, also known as CMPE, is a synthetic compound that belongs to the class of piperidinecarboxamide derivatives. CMPE is a potent and selective inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair.
Wirkmechanismus
PARP is an enzyme that plays a crucial role in DNA repair. When DNA is damaged, PARP is activated and catalyzes the synthesis of poly (ADP-ribose) (PAR) chains on itself and other target proteins. This process recruits DNA repair proteins to the site of damage and facilitates DNA repair. However, excessive activation of PARP can lead to depletion of NAD+ and ATP, which are essential for cellular energy metabolism and can result in cell death. 1-cycloheptyl-N-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide inhibits PARP by binding to its catalytic domain, thereby preventing the formation of PAR chains and promoting the accumulation of DNA damage.
Biochemical and Physiological Effects:
The inhibition of PARP by 1-cycloheptyl-N-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide has several biochemical and physiological effects. First, it leads to the accumulation of DNA damage and sensitizes cancer cells to chemotherapy and radiation therapy. Second, it promotes cell death in cancer cells and reduces tumor growth. Third, it reduces neuroinflammation and improves cognitive function in animal models of Alzheimer's disease. Fourth, it has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-cycloheptyl-N-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide in lab experiments is its potency and selectivity for PARP inhibition. This allows for precise control of PARP activity and the accumulation of DNA damage. Moreover, 1-cycloheptyl-N-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide has been extensively studied in various in vitro and in vivo models, which provides a strong scientific basis for its use in lab experiments. However, one of the limitations of using 1-cycloheptyl-N-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide is its potential toxicity and off-target effects. Therefore, careful dose-response studies and toxicity evaluations are necessary to ensure its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the research on 1-cycloheptyl-N-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide. First, the development of more potent and selective PARP inhibitors that can overcome the limitations of 1-cycloheptyl-N-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide. Second, the investigation of the role of PARP inhibition in other diseases such as cardiovascular diseases and autoimmune disorders. Third, the exploration of combination therapies that can enhance the therapeutic efficacy of PARP inhibitors. Fourth, the development of imaging techniques that can monitor the accumulation of DNA damage in vivo and guide the use of PARP inhibitors in clinical settings.
Synthesemethoden
The synthesis of 1-cycloheptyl-N-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide involves the reaction between 1-cycloheptyl-3-piperidinecarboxylic acid and 2-(4-methoxyphenyl)ethylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in anhydrous dichloromethane at room temperature under nitrogen atmosphere. The resulting product is then purified by column chromatography using a mixture of hexane and ethyl acetate as eluent.
Wissenschaftliche Forschungsanwendungen
1-cycloheptyl-N-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and inflammation. The inhibition of PARP by 1-cycloheptyl-N-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide leads to the accumulation of DNA damage, which in turn sensitizes cancer cells to chemotherapy and radiation therapy. Moreover, 1-cycloheptyl-N-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. In addition, 1-cycloheptyl-N-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines in vitro and in vivo.
Eigenschaften
IUPAC Name |
1-cycloheptyl-N-[2-(4-methoxyphenyl)ethyl]-6-oxopiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O3/c1-27-20-11-8-17(9-12-20)14-15-23-22(26)18-10-13-21(25)24(16-18)19-6-4-2-3-5-7-19/h8-9,11-12,18-19H,2-7,10,13-16H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQZKDIOBJQSFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2CCC(=O)N(C2)C3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-cycloheptyl-N-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.